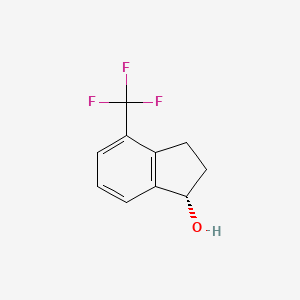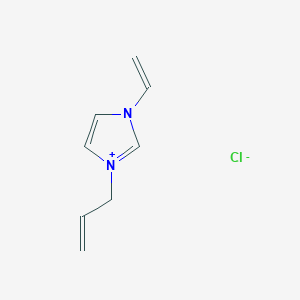
2-Piperidinone, 6-methyl-, (6S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidinone, 6-methyl-, (6S)- is an organic compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. This compound is particularly interesting due to its stereochemistry, with the (6S) configuration indicating the spatial arrangement of its atoms. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
作用機序
Target of Action
2-Piperidinone, 6-methyl-, (6S)-, also known as 6-methyl-2-piperidinone, is a derivative of 2-piperidinone . Piperidinones are six-membered N-containing heterocycles that are widespread in natural products and drug molecules . They serve as key precursors for piperidines , which are important synthetic fragments for designing drugs . .
Mode of Action
It’s known that piperidinones are key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds . These compounds can interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Piperidinones and their derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidinones and their derivatives are known to exhibit various biological activities , suggesting that they may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
2-Piperidinone, 6-methyl-, (6S)- plays a crucial role in biochemical reactions, particularly in the synthesis of polyamides such as nylon 5. It interacts with various enzymes and proteins, including rhodium and ruthenium complexes, which catalyze its formation from 5-amino-1-pentanol . These interactions are essential for the dehydrogenation process that converts 5-amino-1-pentanol into 2-Piperidinone, 6-methyl-, (6S)-.
Cellular Effects
2-Piperidinone, 6-methyl-, (6S)- influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, impacting processes such as cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of 2-Piperidinone, 6-methyl-, (6S)- involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to specific enzymes and proteins allows it to modulate biochemical pathways, leading to changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperidinone, 6-methyl-, (6S)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 2-Piperidinone, 6-methyl-, (6S)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Piperidinone, 6-methyl-, (6S)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Piperidinone, 6-methyl-, (6S)- is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Piperidinone, 6-methyl-, (6S)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules to modulate cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 6-methyl-, (6S)- can be achieved through several methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Another method involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . These classical methods often require multi-step procedures and strong reductive or oxidative conditions, which can limit their applicability.
Industrial Production Methods
Industrial production of 2-Piperidinone, 6-methyl-, (6S)- typically involves the use of advanced synthetic intermediates and catalysts to streamline the process. For example, the dual catalyzed carbonylation of pyrrolidines by ring expansion using cobalt and ruthenium complexes has been developed to produce 6-substituted-2-piperidinones . This method is efficient and allows for the production of the compound on a larger scale.
化学反応の分析
Types of Reactions
2-Piperidinone, 6-methyl-, (6S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other piperidine derivatives.
Substitution: The nitrogen atom in the piperidinone ring can participate in substitution reactions, leading to the formation of various substituted piperidinones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different lactam derivatives, while reduction can produce various piperidine derivatives .
科学的研究の応用
2-Piperidinone, 6-methyl-, (6S)- has a wide range of scientific research applications:
類似化合物との比較
2-Piperidinone, 6-methyl-, (6S)- can be compared with other similar compounds, such as:
2-Piperidinone: The parent compound without the methyl substitution.
4-Piperidinone: A similar compound with the nitrogen atom in a different position.
6-Phenyl-2-piperidinone: A derivative with a phenyl group substitution.
The uniqueness of 2-Piperidinone, 6-methyl-, (6S)- lies in its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules .
特性
IUPAC Name |
(6S)-6-methylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMAKUHNMSONL-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine](/img/new.no-structure.jpg)
![Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1149222.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)



